1-Azaspiro[3.3]heptane hemioxalate
Description
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKRJIGDQCVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.C1CC2(C1)CCN2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azaspiro 3.3 Heptane and Its Derivatives
Established and Emerging Approaches to the Azaspiro[3.3]heptane Core
The construction of the strained spiro[3.3]heptane system, particularly with a nitrogen atom at the spiro-center, presents unique synthetic challenges. Over the years, a variety of methods have been developed, ranging from classical cycloadditions to modern cascade reactions, to address these challenges.
Thermal [2+2] Cycloaddition Reactions and Subsequent Transformations
A key and effective method for the synthesis of the 1-azaspiro[3.3]heptane framework involves a thermal [2+2] cycloaddition reaction. exlibrisgroup.comnih.govmedchemexpress.com This approach typically utilizes the reaction between an endocyclic alkene and an isocyanate, such as chlorosulfonyl isocyanate (the Graf isocyanate), to form a spirocyclic β-lactam intermediate. exlibrisgroup.comnih.govmedchemexpress.com This cycloaddition is a powerful tool for creating the four-membered azetidinone ring fused at the spirocyclic center.
Subsequent reduction of the β-lactam ring is necessary to yield the final 1-azaspiro[3.3]heptane. exlibrisgroup.comnih.govmedchemexpress.com Reagents like alane (AlH3) have been successfully employed for this transformation, effectively reducing the carbonyl group of the lactam to a methylene (B1212753) group. exlibrisgroup.comnih.gov This two-step sequence provides a reliable route to the core structure of 1-azaspiro[3.3]heptane.
The scope of this methodology has been demonstrated on a gram scale for the synthesis of various substituted 1-azaspiro[3.3]heptanes. researchgate.net
Table 1: Thermal [2+2] Cycloaddition and Reduction for 1-Azaspiro[3.3]heptane Synthesis
| Starting Material (Alkene) | Reagent | Intermediate | Reducing Agent | Final Product | Reference(s) |
| Methylene cyclobutane (B1203170) | ClO2S-NCO | Spirocyclic β-lactam | Alane | 1-Azaspiro[3.3]heptane | exlibrisgroup.comnih.govmedchemexpress.com |
Chemo- and Diastereoselective Reductions in Spirocyclic Formation
The stereochemistry of the spirocyclic framework is often crucial for its biological activity. Chemo- and diastereoselective reductions play a vital role in controlling the spatial arrangement of substituents on the 1-azaspiro[3.3]heptane core. While the initial searches did not provide specific examples for 1-azaspiro[3.3]heptane, the principles of stereoselective reductions are widely applicable in organic synthesis. For instance, in the synthesis of spirooxindole-pyrazolines, substrate-controlled annulations have been shown to proceed with high diastereoselectivity. nih.gov
In the context of 1-azaspiro[3.3]heptane synthesis, the reduction of a ketone precursor to a hydroxyl group can be controlled to favor a particular diastereomer. The choice of reducing agent and reaction conditions is critical in achieving the desired stereoselectivity.
Table 2: General Principles of Diastereoselective Reductions
| Ketone Precursor | Reducing Agent | Predominant Diastereomer | Potential Application |
| Substituted spiro[3.3]heptan-1-one | Bulky reducing agents (e.g., L-Selectride) | trans-alcohol | Control of substituent orientation |
| Substituted spiro[3.3]heptan-1-one | Less hindered reducing agents (e.g., NaBH4) | cis-alcohol | Control of substituent orientation |
Base-Mediated and Cyclization Reactions in Spiro[3.3]heptane Synthesis
Base-mediated cyclization reactions represent another important strategy for the construction of spirocyclic systems. These reactions often involve the formation of a carbanion which then undergoes an intramolecular nucleophilic attack to form the cyclic structure. For example, a NaH-promoted domino reaction has been developed for the synthesis of spiro[4.5]decane derivatives, demonstrating the utility of base-mediated cyclizations in constructing spiro-compounds with good yields and high diastereoselectivity. researchgate.net
In the context of 1-azaspiro[3.3]heptane, a base could be used to deprotonate a suitable precursor, initiating a cyclization cascade to form the desired spirocyclic amine. The choice of base and solvent can significantly influence the efficiency and selectivity of the reaction.
Application of Wittig Reactions in Spirocyclization Pathways
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org While direct application to the final spirocyclization of 1-azaspiro[3.3]heptane is not commonly reported, it can be instrumental in the synthesis of key precursors. For instance, a Wittig reaction could be employed to introduce an exocyclic double bond on a cyclobutane ring, which could then undergo a [2+2] cycloaddition as described earlier.
The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. organic-chemistry.orgwikipedia.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org
Cascade Reactions and One-Pot Processes for Azaspiro Compound Construction (e.g., Keto-sulfonamides via Ynamides)
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. nih.govnih.govrsc.org The synthesis of azaspiro compounds can benefit significantly from such strategies. For instance, a rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade has been used to synthesize seven-membered azaspiro compounds. nih.govnih.gov
Although a specific cascade involving keto-sulfonamides via ynamides for 1-azaspiro[3.3]heptane was not found in the initial searches, the general principle of using ynamides as versatile building blocks in cascade reactions is well-established. These reactions often proceed with high selectivity and can rapidly build molecular complexity.
Superacid-Promoted Cyclization Strategies
Superacids, such as triflic acid (CF3SO3H), can promote cyclization reactions that are difficult to achieve with weaker acids. researchgate.netnih.gov These strong acids can generate highly reactive dicationic electrophilic intermediates, which can then undergo intramolecular cyclization. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of various spirobifluorenes and related aza- and diazaspirocycles in high yields. researchgate.net
In the context of 1-azaspiro[3.3]heptane synthesis, a suitably designed precursor with, for example, an amine and a reactive functional group, could be induced to cyclize in the presence of a superacid. The proposed mechanism often involves the cyclization of dicationic superelectrophilic intermediates. nih.gov
Ring-Closing Metathesis (RCM) in Nitrogen-Containing Spirocycle Formation
Ring-Closing Metathesis (RCM) is a powerful and versatile reaction in organic chemistry for constructing unsaturated rings, including those containing nitrogen. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org
While direct RCM to form the strained 1-azaspiro[3.3]heptane core is not the most common approach, the methodology is extensively used for creating related nitrogen-containing heterocycles. For instance, RCM is employed to synthesize N-Boc-3-pyrroline from N-Boc-diallylamine. orgsyn.org The efficiency of RCM is influenced by factors such as catalyst choice, solvent, temperature, and substrate concentration. orgsyn.org Large-scale RCM processes require careful optimization to manage side reactions like alkene isomerization. orgsyn.org The development of advanced catalysts has broadened the scope of RCM, allowing for the synthesis of complex, multi-functionalized nitrogen heterocycles, which are precursors or analogues to spirocyclic systems. organic-chemistry.org Some RCM reactions have been shown to proceed efficiently only in the presence of an acid, which can influence the stereochemical outcome, predominantly furnishing trans isomers. nih.gov
Functionalization and Derivatization Strategies for 1-Azaspiro[3.3]heptane
The utility of the 1-azaspiro[3.3]heptane core in drug discovery is largely dependent on the ability to introduce diverse functional groups in a controlled manner. A variety of strategies have been developed to achieve this, enabling the synthesis of a wide array of derivatives.
Achieving stereocontrol is critical in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. For azaspiro[3.3]heptane derivatives, stereocontrol is often established early in the synthetic sequence.
One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-sulfinyl imines (Davis-Ellman imines). rsc.org This approach has been successful in preparing enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes with high yields (up to 90%) and diastereomeric ratios (up to 98:2). rsc.org Other strategies focus on "freezing" the conformation of natural amino acids into more constrained analogues. For example, a spiro[2.3]hexane derivative, an analogue of L-glutamic acid, was synthesized from D-serine using a diastereoselective rhodium-catalyzed cyclopropanation as the key step to introduce the spirocyclic moiety. nih.gov Such methods, which control the three-dimensional arrangement of atoms, are crucial for creating potent and selective therapeutic agents. nih.govnih.gov
The ability to selectively introduce substituents at specific positions on the 1-azaspiro[3.3]heptane framework is key to tuning the molecule's properties. A primary synthetic route to substituted 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (Graf isocyanate) to form a spirocyclic β-lactam intermediate. researchgate.netmedchemexpress.comnih.gov Subsequent reduction of this lactam, often with alane (AlH₃), yields the 1-azaspiro[3.3]heptane core. medchemexpress.comthieme-connect.com The substituents on the final product are determined by the initial choice of the substituted alkene.
This approach allows for the preparation of a variety of derivatives. For example, starting with differently substituted cyclobutylidenes, this method has been used to synthesize analogues where carboxymethyl or nitrile groups are present on the spirocyclic frame. These groups can then be further reduced to hydroxymethyl or aminomethyl functionalities, respectively, expanding the chemical diversity of the products. researchgate.net
Table 1: Examples of Regioselective Synthesis of 1-Azaspiro[3.3]heptane Derivatives
| Precursor Functional Group | Reagents | Final Functional Group | Reference |
|---|---|---|---|
| Carboxymethyl (-CO₂Me) | LiAlH₄ | Hydroxymethyl (-CH₂OH) | researchgate.net |
| Nitrile (-CN) | LiAlH₄ | Aminomethyl (-CH₂NH₂) | researchgate.net |
In the multistep synthesis of complex molecules like functionalized 1-azaspiro[3.3]heptanes, protecting groups are essential to mask reactive functional groups while other parts of the molecule are being modified. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is crucial for efficiency and selectivity. rsc.org
For syntheses involving the 1-azaspiro[3.3]heptane core, the nitrogen atom is commonly protected, often as a tert-butoxycarbonyl (Boc) carbamate (B1207046) or a benzyl (B1604629) (Bn) amine. researchgate.netlibretexts.org For instance, after reduction of a functional group like a nitrile to a primary amine, both the newly formed amine and the core nitrogen can be protected with Boc groups using Boc₂O (di-tert-butyl dicarbonate). researchgate.net The choice of protecting group is critical. For example, a benzyl group can be removed by hydrogenolysis, while a Boc group is cleaved under acidic conditions. libretexts.org This orthogonality allows for the sequential functionalization of different sites within the molecule. In some syntheses, a p-toluenesulfonamide (B41071) (tosyl) group is used to protect the nitrogen during ring formation and is later removed. researchgate.net
Directed C-H functionalization is an increasingly important strategy for late-stage modification of complex molecules. This approach uses a directing group to guide a catalyst to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond. While specific examples detailing the directed C-H functionalization of the 1-azaspiro[3.3]heptane ring itself are still emerging, the principles are widely applied in heterocyclic chemistry. This powerful technique allows for the diversification of a core scaffold at positions that are otherwise difficult to access, avoiding the need for de novo synthesis of each new analogue.
The transition of a promising compound from a laboratory curiosity to a viable drug candidate requires the development of a robust and scalable synthetic process. For 1-azaspiro[3.3]heptane and its derivatives, significant effort has been invested in creating manufacturing routes that are safe, efficient, and cost-effective.
Key challenges in scaling up the synthesis include the selective reduction of the intermediate β-lactam. While reagents like boranes and lithium aluminum hydride (LiAlH₄) can effect the reduction, they often lead to side products from ring cleavage. thieme-connect.com The use of alane (AlH₃) was found to be superior, providing a smooth reduction on a multi-gram scale. thieme-connect.com Other scalable routes have been developed for related scaffolds, such as 2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic candidate TBI-223. acs.orgnih.gov An optimized, protecting-group-free process involves the direct N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, which was successfully demonstrated at a 100-gram scale with high yield and purity. acs.orgnih.gov These process development efforts are critical for making these valuable building blocks available in the quantities needed for extensive research and clinical development. nih.govnih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 1-Azaspiro[3.3]heptane hemioxalate |
| 1-Azaspiro[3.3]heptane |
| Piperidine (B6355638) |
| N-Boc-3-pyrroline |
| N-Boc-diallylamine |
| Ethyl cyclobutanecarboxylate |
| 1-substituted 2-azaspiro[3.3]heptane |
| L-glutamic acid |
| D-serine |
| Chlorosulfonyl isocyanate |
| Alane |
| Lithium aluminum hydride |
| Di-tert-butyl dicarbonate |
| p-toluenesulfonamide |
| 2-oxa-6-azaspiro[3.3]heptane |
| TBI-223 |
| 2-fluoro-4-nitroaniline |
Mechanistic Insights and Computational Investigations of 1 Azaspiro 3.3 Heptane Systems
Fundamental Chemical Transformations and Reactivity Profiles
The reactivity of the 1-azaspiro[3.3]heptane scaffold is dominated by its strained nature and the presence of a secondary amine. These features allow for a variety of chemical transformations at both the nitrogen and carbon centers.
Oxidation Pathways at Nitrogen and Carbon Centers
While specific oxidation studies on 1-azaspiro[3.3]heptane are not extensively detailed in the reviewed literature, the reactivity of the parent azetidine (B1206935) ring allows for the prediction of several potential oxidation pathways.
N-Oxidation and Rearrangement: The nitrogen atom in the azetidine ring can be oxidized, typically using an oxidizing agent like hydrogen peroxide. The resulting N-oxide intermediate can be transient and may undergo further reactions, such as a Current time information in Chatham County, US.nih.gov-Meisenheimer rearrangement to form an isoxazolidine. rsc.org
C-H Oxidation: Direct oxidation of the C-H bonds within the azetidine ring is another possibility. For instance, the conversion of a 2-phenylazetidine (B1581345) derivative to the corresponding azetidine-2-carboxylic acid has been achieved using ruthenium(III) chloride (RuCl₃) and periodic acid (H₅IO₆), demonstrating that the ring is stable to certain oxidative conditions. nih.gov Palladium-catalyzed intramolecular C(sp³)–H amination is another advanced method for functionalizing azetidines, showcasing the possibility of selective C-H activation. rsc.org
Reductive Transformations of Spirocyclic Intermediates
A key step in the synthesis of 1-azaspiro[3.3]heptanes involves the reduction of a spirocyclic β-lactam (azetidin-2-one) intermediate. rsc.org This transformation is crucial for accessing the saturated azaspiro[3.3]heptane core.
The reduction is commonly achieved using powerful reducing agents that can open the amide bond of the β-lactam. Alane (AlH₃), often generated in situ from lithium aluminum hydride (LiAlH₄) and a suitable acid, is a highly effective reagent for this purpose. acs.org The reaction proceeds with the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding the final 1-azaspiro[3.3]heptane scaffold while preserving the integrity of the strained spirocyclic system. Current time information in Chatham County, US.nih.gov
Nucleophilic and Electrophilic Substitution Reactions
The 1-azaspiro[3.3]heptane system can undergo substitution reactions through two main pathways: functionalization at the nitrogen atom and at the carbon atoms adjacent to the nitrogen.
N-Functionalization: The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a variety of electrophiles. youtube.com This includes reactions like N-alkylation with alkyl halides and N-acylation with acyl chlorides, which are fundamental transformations for incorporating the azaspirocycle into larger molecules.
C-Functionalization: The carbon atoms at the 3-position (α to the nitrogen) can be functionalized by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic intermediate can then react with a range of electrophiles. This method has been successfully employed to introduce various substituents onto the 1-azaspiro[3.3]heptane core.
Below is a table summarizing the scope of electrophiles used in the C-functionalization of N-Boc-1-azaspiro[3.3]heptane.
| Electrophile Type | Specific Electrophile Example | Product Type | Reference |
|---|---|---|---|
| Alkyl Iodide | Methyl Iodide (MeI) | 3-Methyl-1-azaspiro[3.3]heptane derivative | acs.org |
| Alkyl Bromide | Ethyl Bromoacetate | 3-(Ethoxycarbonylmethyl)-1-azaspiro[3.3]heptane derivative | acs.org |
| Ketone | Acetone | 3-(1-Hydroxy-1-methylethyl)-1-azaspiro[3.3]heptane derivative | acs.org |
| Disulfide | Dimethyl Disulfide (Me2S2) | 3-(Methylthio)-1-azaspiro[3.3]heptane derivative | acs.org |
Ring-Opening and Rearrangement Processes in Strained Azaspirocycles
The significant ring strain inherent in the four-membered rings of the 1-azaspiro[3.3]heptane system is a primary driver of its reactivity, particularly in ring-opening reactions. nih.govrsc.org This strain energy is released when the ring is opened, providing a strong thermodynamic driving force for such processes. acs.org
Acid-mediated ring-opening is a common reaction for azetidines. The process typically begins with the protonation of the ring nitrogen, which increases the ring strain and enhances the electrophilicity of the ring carbons. youtube.comnih.gov The resulting azetidinium ion is then susceptible to nucleophilic attack, leading to cleavage of a C-N bond and formation of a linear amine. nih.gov While this has been demonstrated broadly for azetidines, specific studies on 1-azaspiro[3.3]heptane hemioxalate were not found, but the principle remains applicable.
Computational studies on a model azetidine system have shown that upon oxidation (removal of an electron), the ring can open in a stepwise manner, involving the cleavage of a C-C bond followed by a C-N bond, with relatively low activation energies. nih.gov Rearrangements, such as the Meisenheimer rearrangement of azetidine N-oxides, are also known pathways for strained four-membered nitrogen heterocycles. rsc.org
Theoretical Chemistry for Reaction Mechanism Elucidation and Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanistic details and molecular properties of complex systems like 1-azaspiro[3.3]heptane. eurjchem.com
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
DFT calculations are widely used to model reaction mechanisms, providing insights into the energies of reactants, products, intermediates, and transition states. nih.govresearchgate.netgithub.io For reactions involving azetidine systems, DFT has been instrumental in understanding reaction selectivity and viability.
For example, DFT calculations have been employed to rationalize the regioselectivity of nucleophilic ring-opening reactions of substituted azetidinium ions. nih.gov By comparing the activation barriers for nucleophilic attack at different carbon atoms of the ring, researchers can predict the major product of the reaction. Similarly, the transition states for the enantioselective ring-opening of azetidines have been modeled to understand the origins of stereocontrol. acs.org
Below is a table summarizing the calculated activation energies for the ring-opening of a model oxidized azetidine system.
| Isomer | Ring-Opening Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| cis-Azetidine Cation Radical | C1-C2 Bond Cleavage | ~14 | nih.gov |
| trans-Azetidine Cation Radical | C1-C2 Bond Cleavage | ~9 | nih.gov |
Conformational Analysis and Stereochemical Prediction via Computational Methods
The conformational landscape of 1-azaspiro[3.3]heptane systems, while seemingly rigid due to the two fused four-membered rings, possesses subtle degrees of freedom that influence its interaction with biological targets. Computational chemistry provides indispensable tools for exploring this landscape and predicting stereochemical outcomes.
Methods such as Density Functional Theory (DFT) and other electronic structure theories are employed to conduct detailed conformational analyses. soton.ac.uk For a given 1-azaspiro[3.3]heptane derivative, an extensive catalogue of potential energy minima is generated by systematically sampling every staggered conformation. soton.ac.uk Energy minimizations are performed on all conformers to identify unique energy minimum structures. soton.ac.uk These calculations determine the relative stability of different ring puckering conformations and the orientation of substituents.
For the 1-azaspiro[3.3]heptane core, the planarity and pucker of the azetidine and cyclobutane (B1203170) rings are of key interest. Computational models can predict the most stable conformations, which are then often validated by experimental data from X-ray crystallography. nih.gov This synergy between computation and experiment provides a high-confidence model of the molecule's three-dimensional structure. soton.ac.uknih.gov
Table 1: Illustrative Conformational Energy Profile for a Substituted 1-Azaspiro[3.3]heptane Note: This table is illustrative. Actual energy values depend on the specific substitution pattern and computational level of theory.
| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A | Equatorial Substituent, Planar Cyclobutane | 0.00 | 75.8 |
| B | Axial Substituent, Planar Cyclobutane | 1.50 | 8.5 |
| C | Equatorial Substituent, Puckered Cyclobutane | 0.85 | 15.5 |
| D | Axial Substituent, Puckered Cyclobutane | 2.40 | 0.2 |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Noncovalent Interactions)
In the solid state, the properties of this compound are governed by a complex network of intermolecular and intramolecular forces. Noncovalent interactions (NCIs) are pivotal in defining the crystal lattice, stability, and solubility of the compound. frontiersin.org
Advanced computational techniques are used to characterize and quantify these interactions. acs.orgacs.org
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between atoms, which characterize the nature and strength of interactions. acs.org
Noncovalent Interaction (NCI) Plots: These plots visualize regions of space involved in noncovalent interactions, distinguishing between stabilizing (e.g., hydrogen bonds) and destabilizing (e.g., steric repulsion) contacts. acs.org
These analyses reveal that even seemingly minor interactions can collectively have a significant impact on the supramolecular architecture and resulting physicochemical properties of the compound. nih.gov
Advanced Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of 1-azaspiro[3.3]heptane systems. iastate.edu These calculations solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals and electron density distribution. iastate.edu
Key parameters derived from QM calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. oup.comjacsdirectory.com A larger gap generally implies higher stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents. jacsdirectory.com
Conceptual DFT Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from orbital energies. jacsdirectory.commdpi.com These descriptors provide a quantitative framework for comparing the reactivity of different molecules. mdpi.com
Table 2: Illustrative QM-Calculated Reactivity Descriptors for 1-Azaspiro[3.3]heptane Cation Note: Values are for illustrative purposes.
| Parameter | Definition | Illustrative Value | Interpretation |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied MO | -9.8 eV | Indicates electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied MO | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ELUMO - EHOMO | 9.3 eV | High value suggests good kinetic stability |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 4.65 eV | Measures resistance to change in electron distribution |
These theoretical calculations are invaluable for understanding the molecule's intrinsic properties, guiding synthetic efforts, and rationalizing its behavior in chemical and biological systems.
Strategic Applications of 1 Azaspiro 3.3 Heptane As a Privileged Scaffold
The 1-Azaspiro[3.3]heptane Motif as a Bioisosteric Replacement Strategy
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 1-azaspiro[3.3]heptane moiety has proven to be an effective bioisostere for several common nitrogen heterocycles, offering distinct advantages in molecular design.
Bioisosterism with Common Nitrogen Heterocycles
The 1-azaspiro[3.3]heptane core has been successfully employed as a bioisosteric replacement for prevalent nitrogen-containing rings such as piperidine (B6355638), morpholine, and piperazine. scienceopen.comresearchgate.netresearchgate.netnih.gov This substitution is particularly valuable as it can lead to novel, patent-free analogues of existing drugs. scienceopen.comresearchgate.netnih.gov For instance, replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a new analogue with high activity. scienceopen.comresearchgate.netnih.gov
The rationale for this bioisosteric relationship lies in the ability of the 1-azaspiro[3.3]heptane scaffold to mimic the spatial arrangement of substituents found in these six-membered rings. researchgate.net Research has also explored its use as a replacement for pipecolic acid, further expanding its utility in modifying bioactive compounds. univ.kiev.ua
Table 1: Bioisosteric Replacement of Common Heterocycles with 1-Azaspiro[3.3]heptane
| Common Heterocycle | Rationale for Replacement | Example Application | Reference |
|---|---|---|---|
| Piperidine | Mimics spatial arrangement of substituents, potential for novel analogues. | Replacement in Bupivacaine | scienceopen.comresearchgate.netnih.gov |
| Morpholine | Can alter physicochemical properties favorably. | Replacement in Sonidegib | researchgate.net |
| Piperazine | Can alter physicochemical properties favorably. | Replacement in Danofloxacine | researchgate.net |
| Pipecolic Acid | Serves as a constrained analogue. | Synthesis of functionalized derivatives for drug design. | univ.kiev.ua |
Conformational Restriction and Three-Dimensionality in Bioactive Molecule Design
A key advantage of the 1-azaspiro[3.3]heptane motif is the conformational rigidity it imparts to a molecule. researchgate.net Unlike the flexible chair and boat conformations of six-membered rings like piperidine, the spirocyclic nature of 1-azaspiro[3.3]heptane locks the molecule into a more defined three-dimensional shape. This pre-organization can minimize the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. unina.it
The introduction of this sp³-rich scaffold helps medicinal chemists "escape from flatland," a term describing the tendency to design overly planar molecules. researchgate.net Increasing the three-dimensionality of a drug candidate is often associated with improved clinical success due to better target engagement and reduced off-target effects. researchgate.netnih.gov The rigid framework of 1-azaspiro[3.3]heptane provides predictable vectors for substituent placement, aiding in the rational design of molecules with specific spatial orientations. researchgate.net
Impact on Physicochemical Properties and Ligand-Target Interactions
Incorporating a 1-azaspiro[3.3]heptane moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility. researchgate.netnih.gov Counterintuitively, replacing a six-membered heterocycle with a 1-azaspiro[3.3]heptane, which adds a carbon atom, can in many cases lower the lipophilicity (logD7.4). researchgate.netnih.govresearchgate.net This phenomenon is often attributed to an increase in the basicity of the nitrogen atom within the scaffold. researchgate.netnih.govresearchgate.net
However, the effect on lipophilicity can vary depending on the point of attachment. For instance, while replacing morpholines, piperazines, and C-linked piperidines generally decreases lipophilicity, N-linked 2-azaspiro[3.3]heptanes have been observed to increase it. researchgate.netnih.gov These modifications to physicochemical properties can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the defined geometry of the 1-azaspiro[3.3]heptane scaffold can lead to altered and potentially improved interactions with the target protein. blumberginstitute.org
Table 2: Impact of 1-Azaspiro[3.3]heptane on Physicochemical Properties
| Property | General Observation | Noteworthy Exception | Reference |
|---|---|---|---|
| Lipophilicity (logD7.4) | Generally decreases when replacing 6-membered heterocycles. | N-linked 2-azaspiro[3.3]heptanes can increase logD7.4. | researchgate.netnih.govresearchgate.net |
| Basicity (pKa) | Generally increases. | nih.gov | |
| Aqueous Solubility | Generally higher than cyclohexane (B81311) analogues. | researchgate.net |
Utility in the Construction of Complex Heterocyclic Systems
The 1-azaspiro[3.3]heptane framework serves not only as a static scaffold but also as a versatile building block for the synthesis of more complex heterocyclic systems. nih.govnih.gov Its inherent strain and reactivity can be harnessed to construct novel molecular architectures.
Synthetic routes have been developed to produce versatile 1-azaspiro[3.3]heptanes with multiple "exit vectors," or points for further chemical modification. nih.gov These functionalized scaffolds are invaluable for creating libraries of diverse compounds for drug discovery programs. The synthesis often involves key steps like thermal [2+2] cycloadditions to form spirocyclic β-lactams, which are then reduced to the desired 1-azaspiro[3.3]heptane core. scienceopen.comnih.gov These methodologies enable the straightforward and, in some cases, multigram-scale synthesis of these important building blocks. nih.gov
Diversification of Chemical Space through Azaspiro[3.3]heptane Derivatives for Chemical Biology
The exploration of novel chemical space is crucial for identifying new biological probes and drug leads. The 1-azaspiro[3.3]heptane scaffold and its derivatives play a significant role in expanding the repertoire of available molecular structures for chemical biology research. nih.gov
By creating functionalized derivatives of 1-azaspiro[3.3]heptane, chemists can systematically probe structure-activity relationships and explore new areas of biologically relevant chemical space. univ.kiev.ua For example, derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, a bioisostere of pipecolic acid, have been synthesized to contain a variety of functional groups, allowing for their versatile incorporation into bioactive compounds. univ.kiev.ua This diversification is essential for developing tool compounds to interrogate biological systems and for building diverse compound libraries for high-throughput screening. The sp³-rich nature of these scaffolds contributes to the generation of molecules with improved drug-like properties, such as enhanced solubility and metabolic stability, which are often associated with higher clinical success rates. nih.gov
Analytical and Structural Characterization Methodologies for 1 Azaspiro 3.3 Heptane Systems
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure of 1-azaspiro[3.3]heptane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the 1H NMR spectrum of a simple 1-azaspiro[3.3]heptane derivative, such as 6-oxa-1-azaspiro[3.3]heptane, specific signals corresponding to the protons on the azetidine (B1206935) and oxetane (B1205548) rings can be observed. For instance, in a related 2-oxa-6-azaspiro[3.3]heptane system, the protons on the oxetane ring appear as a singlet at 4.49 ppm, while the protons on the azetidine ring appear as a triplet at 4.35 ppm. wiley-vch.de The chemical shifts and coupling patterns are characteristic of the rigid, spirocyclic structure. Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, confirming the spirocyclic core.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, the HRMS (EI) for N-tosyl-2-oxa-6-azaspiro[3.3]heptane was calculated to be [M]+ = 253.0768 and was found to be 253.0769, confirming the elemental composition. wiley-vch.de Fragmentation patterns in MS can also offer clues about the stability of the spirocyclic rings. Predicted collision cross-section (CCS) values for derivatives like 6-(methoxymethyl)-1-azaspiro[3.3]heptane can be calculated for different adducts ([M+H]+, [M+Na]+, etc.) to aid in identification. uni.lu
The following table summarizes typical spectroscopic data for a related azaspiro[3.3]heptane derivative:
| Technique | Compound | Observed Data |
| 1H NMR | N-tosyl-2-oxa-6-azaspiro[3.3]heptane | Signals at 4.49 ppm (s, 4H), 4.35 ppm (t, 4H, J = 6.4 Hz), 3.14 ppm (s, 3H), 3.03 ppm (s, 6H), 2.26 ppm (t, 4H, J = 6.4 Hz) wiley-vch.de |
| HRMS (EI) | N-tosyl-2-oxa-6-azaspiro[3.3]heptane | Calculated [M]+: 253.0768, Found: 253.0769 wiley-vch.de |
Crystallographic Analysis for Molecular Geometry and Chiral Recognition (e.g., X-ray Diffraction)
Studies on derivatives have shown that the azetidine ring in these systems can adopt a puckered conformation. The crystal structure of compounds like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane provides detailed insights into the geometry and flexibility of the spiro-azetidine moiety. acs.org The availability of high-quality single crystals allows for precise structural analysis. acs.org For substituted derivatives, such as 28a·HCl, X-ray analysis has confirmed the structure and provided data on the spatial arrangement of the substituents. researchgate.net
This technique is also vital for chiral recognition. In cases where a chiral center is present, X-ray crystallography of a single crystal can determine the absolute configuration of the enantiomers. This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities.
| Compound Derivative | Analytical Finding | Reference |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Single crystal X-ray diffraction provided detailed structural analysis of the spiro-azetidine moiety. | acs.org |
| Substituted 1-azaspiro[3.3]heptanes (e.g., 28a·HCl) | X-ray crystal structure confirmed the molecular connectivity and stereochemistry. | researchgate.net |
| General Azaspiro[3.3]heptanes | Conformational details are discussed based on X-ray crystallographic structures. | nih.govresearchgate.net |
Chromatographic and Separation Techniques for Purity and Isolation (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of 1-azaspiro[3.3]heptane hemioxalate and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a sample. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound. In the synthesis of related compounds, HPLC is used to monitor reaction progress and to assess the purity of the final product, with purities often exceeding 99%. acs.orgacs.org For example, in the optimization of a synthesis for a 2-oxa-6-azaspiro[3.3]heptane derivative, HPLC chromatograms were used to identify the product, starting materials, and a key impurity, which together often constituted over 80% of the area. acs.orgacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for identifying and quantifying compounds in complex mixtures. It allows for the determination of the molecular weight of each separated component, aiding in the identification of byproducts and impurities. nih.gov LC-MS methods can be automated and are highly sensitive, making them suitable for pharmacokinetic studies of related compounds. nih.gov Derivatization techniques can sometimes be employed to enhance the stability and detectability of analytes in LC-MS analysis. nih.gov
| Technique | Application | Details |
| HPLC | Purity assessment and reaction monitoring | Used to determine the percentage of recovered unchanged compound and to monitor the formation of product versus starting materials and impurities. wiley-vch.deacs.orgacs.org |
| LC-MS/MS | Identification and quantification in biological samples | A novel method was developed for a related compound involving derivatization to form a stable product for accurate measurement. nih.gov |
| Automated LC-MS | Chiral separation and quantification | A column-switching configuration with a chiral stationary phase was used for the stereoselective determination of a chiral drug in plasma. nih.gov |
Application of Design of Experiments (DoE) in Reaction Optimization and Process Scale-up
Design of Experiments (DoE) is a statistical methodology used to systematically optimize chemical reactions and processes. By varying multiple reaction parameters simultaneously (e.g., temperature, solvent, reagent equivalents), DoE allows for an efficient exploration of the reaction space to identify optimal conditions.
In the synthesis of related spirocyclic systems, DoE has been successfully applied to optimize key steps. For instance, in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a DoE approach was used to optimize the alkylation reaction, leading to an isolated yield of 87% on a 100 g scale. acs.orgacs.org The statistical analysis of the experimental data, often visualized through mean plots, helps to understand the influence of each parameter on the reaction outcome, such as product yield and impurity formation. acs.orgacs.org DoE has also been utilized in the optimization of insertion reactions to form complex spirocyclic aminals, with the highest-yielding conditions being identified through this method. acs.org This approach is crucial for developing robust and scalable synthetic routes, ensuring high yield and purity, which is essential for the transition from laboratory-scale synthesis to industrial production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Azaspiro[3.3]heptane hemioxalate, and how do they compare in scalability and yield?
- Methodological Answer : The primary synthesis begins with cyclobutanone, undergoing a Wittig reaction to form an alkene intermediate. This intermediate reacts with Graf’s isocyanate (ClO₂SNCO) via [2+2] cycloaddition to yield a β-lactam, which is reduced to 1-Azaspiro[3.3]heptane. Hemioxalate salt formation follows via crystallization with oxalic acid . This route achieves gram-scale synthesis with moderate to high yields (~50–70%) and avoids chromatographic purification, making it scalable for medicinal chemistry applications .
Q. How does the bioisosteric replacement of piperidine with 1-Azaspiro[3.3]heptane affect physicochemical properties?
- Methodological Answer : Comparative studies show that 1-Azaspiro[3.3]heptane retains similar nitrogen basicity (pKa ~8–9) and lipophilicity (logP ~1.5) to piperidine but exhibits improved metabolic stability due to its rigid sp³-hybridized nitrogen and reduced enzymatic oxidation susceptibility. For example, substituting piperidine with this scaffold in bupivacaine analogs preserved anesthetic activity while enhancing plasma stability .
Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR confirms spirocyclic structure via distinct splitting patterns (e.g., sp³ nitrogen environment).
- HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete cycloaddition or reduction steps.
- X-ray crystallography : Validates hemioxalate salt formation and spatial arrangement .
Advanced Research Questions
Q. What strategies can optimize the [2+2] cycloaddition step to enhance regioselectivity and minimize side products?
- Methodological Answer : Regioselectivity is influenced by solvent polarity and temperature. Using aprotic solvents (e.g., THF) at 60–80°C minimizes competing pathways. Catalytic Lewis acids (e.g., ZnCl₂) can stabilize transition states, improving cycloaddition efficiency. Post-reaction quenching with aqueous NaHCO₃ removes unreacted isocyanate, reducing side-product formation .
Q. How can discrepancies in reported metabolic stability data be resolved when using 1-Azaspiro[3.3]heptane as a piperidine replacement?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., liver microsome species, incubation time). To standardize results:
- Use pooled human liver microsomes with NADPH cofactors under controlled pH (7.4) and temperature (37°C).
- Compare intrinsic clearance (Cl₍int₎) values against piperidine controls.
- Validate findings with in vivo pharmacokinetic studies in rodent models .
Q. What is the impact of alternative salt forms (e.g., sulfonate vs. oxalate) on the solubility and stability of 1-Azaspiro[3.3]heptane derivatives?
- Methodological Answer : Sulfonate salts (e.g., tosylate) enhance aqueous solubility (~2–3× higher than oxalate) and thermal stability (>150°C decomposition onset vs. ~100°C for oxalate). Salt selection should align with formulation goals: sulfonates for parenteral delivery (improved solubility) and oxalates for solid-dose formulations (ease of crystallization) .
Q. How can structural derivatization at the 3-position of 1-Azaspiro[3.3]heptane improve target binding affinity?
- Methodological Answer : Electrophilic substitution at the 3-position enables diverse functionalization (e.g., halogenation, amidation). Computational docking studies (AutoDock Vina) guide rational design by predicting steric and electronic complementarity with target binding pockets. For example, fluorination at this position improved PARP inhibitor affinity by 10-fold in vitro .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of 1-Azaspiro[3.3]heptane derivatives?
- Methodological Answer : Contradictions may stem from structural variations (e.g., substituents altering electron density) or assay variability. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
